Vinleurosine sulfate Vinleurosine sulfate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16573620
InChI: InChI=1S/C46H56N4O9.H2O4S/c1-8-42-16-12-18-50-20-17-44(37(42)50)30-21-31(34(55-5)22-33(30)48(4)38(44)46(54,41(53)57-7)39(42)58-26(3)51)45(40(52)56-6)23-27-24-49(25-43(9-2)36(27)59-43)19-15-29-28-13-10-11-14-32(28)47-35(29)45;1-5(2,3)4/h10-14,16,21-22,27,36-39,47,54H,8-9,15,17-20,23-25H2,1-7H3;(H2,1,2,3,4)
SMILES: Array
Molecular Formula: C46H58N4O13S
Molecular Weight: 907.0 g/mol

Vinleurosine sulfate

CAS No.:

Cat. No.: VC16573620

Molecular Formula: C46H58N4O13S

Molecular Weight: 907.0 g/mol

* For research use only. Not for human or veterinary use.

Vinleurosine sulfate -

Specification

Molecular Formula C46H58N4O13S
Molecular Weight 907.0 g/mol
IUPAC Name methyl 13-(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid
Standard InChI InChI=1S/C46H56N4O9.H2O4S/c1-8-42-16-12-18-50-20-17-44(37(42)50)30-21-31(34(55-5)22-33(30)48(4)38(44)46(54,41(53)57-7)39(42)58-26(3)51)45(40(52)56-6)23-27-24-49(25-43(9-2)36(27)59-43)19-15-29-28-13-10-11-14-32(28)47-35(29)45;1-5(2,3)4/h10-14,16,21-22,27,36-39,47,54H,8-9,15,17-20,23-25H2,1-7H3;(H2,1,2,3,4)
Standard InChI Key OREMAKNOJRHDJT-UHFFFAOYSA-N
Canonical SMILES CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.OS(=O)(=O)O

Introduction

Methyl 13-(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate; sulfuric acid is a complex organic compound that belongs to the class of alkaloids. It features a pentacyclic structure, which is often associated with significant biological activities, including anti-cancer properties. The compound's intricate structure includes multiple rings and functional groups such as methoxy, hydroxyl, and acetyloxy groups, contributing to its biological activity.

Synthesis and Reactions

The synthesis of this compound typically involves multi-step organic reactions. These may include the use of specific catalysts or reagents to facilitate reactions and improve yields. Sulfuric acid can serve as a dehydrating agent or catalyst in certain steps of the synthesis process.

Biological Activity

Methyl 13-(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate exhibits its biological effects primarily through interaction with cellular components such as tubulin. It is hypothesized to bind to tubulin, inhibiting microtubule formation, which disrupts cell division—a mechanism shared with other known alkaloids like vinblastine.

Scientific Applications

This compound is of interest in pharmacological studies due to its potential anti-cancer properties. Its complex structure allows for various interactions with biological targets, making it a subject of interest for modifying its structure to enhance biological activity or alter pharmacokinetic properties.

Comparison with Related Compounds

Other compounds in the same class, such as vindoline, exhibit antimitotic activity by inhibiting microtubule assembly, similar to the mechanism proposed for this compound . Vindoline, for example, is an indole alkaloid found in plants like Catharanthus roseus and has been studied for its potential in cancer treatment .

Data Table: Comparison of Methyl 13-(11-acetyloxy...) with Vindoline

CompoundMolecular FormulaMolecular Weight (g/mol)Biological Activity
Methyl 13-(11-acetyloxy...)Not explicitly providedApproximately 822.9Inhibits microtubule formation
VindolineC25H32N2O6456.5Inhibits microtubule assembly

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